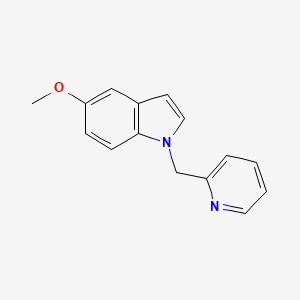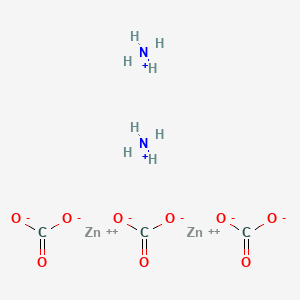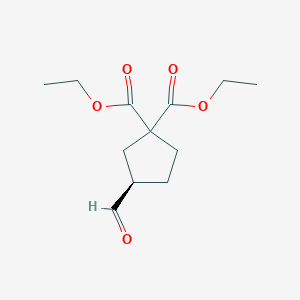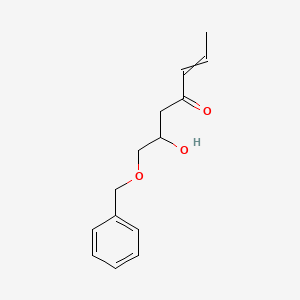![molecular formula C12H13ClF3IO B12527900 3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide CAS No. 653578-52-0](/img/structure/B12527900.png)
3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide typically involves multiple steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a benzene ring with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Nucleophilic Substitution:
Ether Formation: The phenoxy group is introduced by reacting the benzene derivative with a suitable phenol derivative.
Iodination: Finally, the iodide group is introduced through a halogen exchange reaction, typically using sodium iodide in acetone.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the phenoxy group to a phenol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide in acetone, potassium carbonate in dimethylformamide.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Zinc amalgam, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can produce a thioether derivative, while oxidation with potassium permanganate can introduce a carboxyl group.
Applications De Recherche Scientifique
3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive compound, including its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of 3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins. The phenoxy group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,3-Trifluoropropylbenzene: Similar structure but lacks the phenoxy and iodide groups.
2-Chloro-4-(3,3,3-trifluoropropyl)phenol: Contains the phenol group instead of the phenoxy group.
3,3,3-Trifluoropropyl iodide: Lacks the aromatic ring and phenoxy group.
Uniqueness
3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoropropyl group enhances its stability and lipophilicity, while the phenoxy and iodide groups provide versatile sites for further chemical modifications.
Propriétés
Numéro CAS |
653578-52-0 |
|---|---|
Formule moléculaire |
C12H13ClF3IO |
Poids moléculaire |
392.58 g/mol |
Nom IUPAC |
2-chloro-1-(3-iodopropoxy)-4-(3,3,3-trifluoropropyl)benzene |
InChI |
InChI=1S/C12H13ClF3IO/c13-10-8-9(4-5-12(14,15)16)2-3-11(10)18-7-1-6-17/h2-3,8H,1,4-7H2 |
Clé InChI |
SZPXLTPDVMBBDP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCC(F)(F)F)Cl)OCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Methoxyphenyl)methoxy]propan-1-ol;4-methylbenzenesulfonic acid](/img/structure/B12527821.png)
![Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-](/img/structure/B12527822.png)
![1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B12527826.png)

![Methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate](/img/structure/B12527842.png)
![3,6-Bis[(naphthalen-2-yl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B12527848.png)

![2-amino-5-methyl-7-phenyl-3H-[1,2,4]triazepino[6,5-c]quinolin-6-one](/img/structure/B12527876.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12527891.png)
![5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one](/img/structure/B12527893.png)

![3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine](/img/structure/B12527898.png)
